molecular formula C14H17F2N3O B7571119 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

Katalognummer B7571119
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: VSHWAENQLQYTQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves its binding to the beta-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a competitive antagonist of the beta-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in regulating inflammation. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its high selectivity for the beta-adrenergic receptor. This allows for the specific targeting of this receptor, without affecting other receptors in the body. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a long half-life, making it suitable for chronic administration in animal models. However, one of the main limitations of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its low solubility in water, which can make it difficult to administer and formulate.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Furthermore, there is a need for further investigation into the pharmacological properties of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential use in the treatment of neurological disorders and metabolic diseases. Additionally, there is a need for the development of more effective formulations of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves the reaction between 2,5-difluorophenylacetonitrile and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, and various modifications have been made to the reaction conditions to achieve this goal.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-metastatic properties, making it a promising candidate for the treatment of various diseases. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been studied for its effect on the cardiovascular system, and it has been shown to reduce blood pressure and improve cardiac function. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

1-(2,5-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHWAENQLQYTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.